![molecular formula C9H8N2O2 B3351774 1H-Benzimidazole-5-carboxylic acid, 7-methyl- CAS No. 398452-96-5](/img/structure/B3351774.png)
1H-Benzimidazole-5-carboxylic acid, 7-methyl-
Overview
Description
1H-Benzimidazole-5-carboxylic acid, also known as 5-Benzimidazolecarboxylic acid, is a heterocyclic compound . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 . This compound is used in the preparation of various derivatives .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been extensively studied . One common method involves the condensation of o-phenylenediamine with formic acid or equivalent trimethyl orthoformate . Other methods involve reactions with aromatic aldehydes or aliphatic aldehydes .Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-5-carboxylic acid consists of a benzene ring fused to an imidazole ring . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H, (H,8,9) .Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized through various chemical reactions, including nucleophilic substitution reactions . The compounds synthesized have shown good antibacterial and antifungal activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Benzimidazole-5-carboxylic acid include a grey to brown appearance in powder form . The boiling point of a similar compound, 1H-Benzimidazole-5-carboxylic acid, 2,3-dihydro-7-methoxy-2-oxo-, methyl ester, is predicted to be 268.8±33.0 °C .Safety And Hazards
Future Directions
Benzimidazole and its derivatives have shown promising applications in biological and clinical studies . They possess many pharmacological properties and have been extensively explored as potential inhibitors of various enzymes . Future research may focus on synthesizing new molecules of the benzimidazole nucleus, which have immense potential to be investigated for newer therapeutic possibilities .
properties
IUPAC Name |
7-methyl-3H-benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYFGKCQFAWNIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663414 | |
Record name | 4-Methyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-5-carboxylic acid, 7-methyl- | |
CAS RN |
398452-96-5 | |
Record name | 4-Methyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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